molecular formula C14H11F2NO4S B270443 Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate

Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate

Cat. No. B270443
M. Wt: 327.3 g/mol
InChI Key: NJONNPMIBZQPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate is not fully understood, but it is believed to involve the formation of covalent bonds between Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate and its target biomolecules. This covalent binding results in a change in the fluorescence properties of Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate, allowing it to act as a sensor for detecting biomolecules in biological systems.
Biochemical and Physiological Effects
Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable tool for scientific research. However, it is important to note that the concentration of Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate used in experiments should be carefully controlled to avoid any potential toxic effects.

Advantages and Limitations for Lab Experiments

Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate has several advantages for lab experiments, including its high sensitivity and selectivity for biomolecules, ease of synthesis, and low toxicity. However, there are also some limitations to using Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate, such as its limited solubility in aqueous solutions and the potential for non-specific binding to other biomolecules.

Future Directions

There are several future directions for Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate research, including the development of new fluorescent probes based on Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate, the optimization of Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate synthesis methods, and the exploration of its potential applications in other fields, such as drug discovery and environmental monitoring. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate and its interactions with biomolecules.
Conclusion
In conclusion, Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate is a valuable chemical compound for scientific research due to its unique properties and potential applications in various fields. Its high sensitivity and selectivity for biomolecules make it an excellent tool for imaging biological systems, while its low toxicity and ease of synthesis make it a safe and reliable option for lab experiments. Further research is needed to explore the full potential of Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate and its applications in different fields.

Synthesis Methods

Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate can be synthesized through the reaction of 2,4-difluorobenzenesulfonyl chloride with methyl anthranilate in the presence of a base. The resulting compound is then purified through recrystallization to obtain pure Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate. This synthesis method has been optimized to achieve high yields and purity of Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate.

Scientific Research Applications

Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate is in the development of fluorescent probes for imaging biological systems. Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate has a unique structure that allows it to selectively bind to certain biomolecules, such as proteins and nucleic acids, and emit fluorescence upon excitation. This property makes Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate an excellent tool for visualizing biological processes in real-time.

properties

Product Name

Methyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate

Molecular Formula

C14H11F2NO4S

Molecular Weight

327.3 g/mol

IUPAC Name

methyl 2-[(2,4-difluorophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C14H11F2NO4S/c1-21-14(18)10-4-2-3-5-12(10)17-22(19,20)13-7-6-9(15)8-11(13)16/h2-8,17H,1H3

InChI Key

NJONNPMIBZQPQJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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